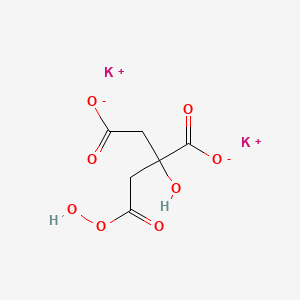

Dipotassium 2-(2-hydroperoxy-2-oxoethyl)-2-hydroxybutanedioate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

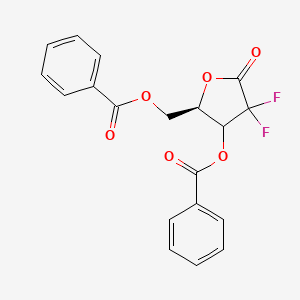

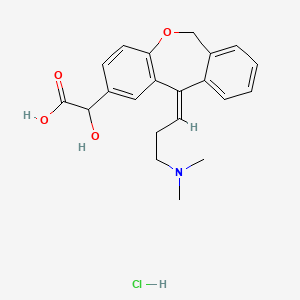

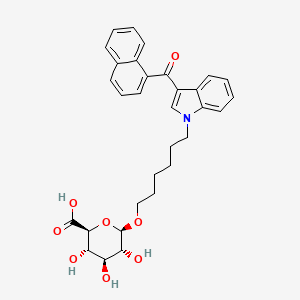

Dipotassium 2-(2-hydroperoxy-2-oxoethyl)-2-hydroxybutanedioate (DHOB) is an organic compound that contains two hydroxyl groups, one hydroperoxy group, and two keto groups in its structure. DHOB is a reactive oxygen species (ROS) and is a member of the family of compounds known as alkyl hydroperoxides. DHOB has been studied extensively in the laboratory, and its potential applications in scientific research and clinical settings have been investigated.

Applications De Recherche Scientifique

Antioxidant Activity Analysis

The compound's reactivity towards ROS makes it pivotal in studies related to antioxidant activities. Techniques such as the Oxygen Radical Absorption Capacity (ORAC) and Hydroxyl Radical Antioxidant Capacity (HORAC) tests utilize the generation and quenching of ROS to evaluate the antioxidant capacity of various substances. These methodologies, based on hydrogen atom transfer and electron transfer, help in understanding the antioxidative potential of compounds, including dipotassium 2-(2-hydroperoxy-2-oxoethyl)-2-hydroxybutanedioate, in complex biological matrices and food systems (Munteanu & Apetrei, 2021).

Role in Lipid Oxidation Studies

This compound also finds its application in the study of lipid oxidation mechanisms. Understanding the formation and consequences of lipid hydroperoxides, including those similar in reactivity to this compound, is crucial for comprehending the oxidative stability and shelf life of food products as well as the oxidative stress-related biological damage (Frankel, 1984).

Advanced Oxidation Processes (AOPs)

In environmental sciences, the reactivity of such compounds towards ROS is exploited in Advanced Oxidation Processes (AOPs) for water treatment. AOPs utilize the generation of hydroxyl radicals and other ROS for the degradation of pollutants, including organic micropollutants and pathogens. The effectiveness of AOPs, including those potentially involving this compound, is a subject of ongoing research aiming to enhance water treatment technologies (Lee, von Gunten, & Kim, 2020).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Dipotassium 2-(2-hydroperoxy-2-oxoethyl)-2-hydroxybutanedioate involves the oxidation of a precursor compound followed by its reaction with potassium hydroxide.", "Starting Materials": [ "2-hydroxybutanedioic acid", "hydrogen peroxide", "potassium hydroxide", "water" ], "Reaction": [ "To a solution of 2-hydroxybutanedioic acid in water, add hydrogen peroxide dropwise at 0°C with stirring.", "Allow the mixture to warm to room temperature and stir for an additional 2 hours.", "Add potassium hydroxide to the mixture and stir for 1 hour.", "Filter the mixture to remove any precipitate.", "Add potassium hydroxide to the filtrate until the pH reaches 8-9.", "Cool the mixture to 0°C and filter the precipitate.", "Wash the precipitate with cold water and dry it under vacuum to obtain Dipotassium 2-(2-hydroperoxy-2-oxoethyl)-2-hydroxybutanedioate." ] } | |

Numéro CAS |

232281-44-6 |

Formule moléculaire |

C6H6K2O8 |

Poids moléculaire |

284.303 |

Nom IUPAC |

dipotassium;2-(2-hydroperoxy-2-oxoethyl)-2-hydroxybutanedioate |

InChI |

InChI=1S/C6H8O8.2K/c7-3(8)1-6(12,5(10)11)2-4(9)14-13;;/h12-13H,1-2H2,(H,7,8)(H,10,11);;/q;2*+1/p-2 |

Clé InChI |

DBODYJNKCUPHHN-UHFFFAOYSA-L |

SMILES |

C(C(=O)[O-])C(CC(=O)OO)(C(=O)[O-])O.[K+].[K+] |

Synonymes |

Potassium Hydroxycitrate Tribasic Monohydrate; 3-C-Carboxy-2-deoxypentaric Acid Tripotassium Salt Monohydrate; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-[2-[2-[3-[(2-Chloroacetyl)amino]propoxy]ethoxy]ethoxy]propyl]-2-(methylamino)acetamide;2,2,2-trifluoroacetic acid](/img/structure/B590273.png)

![1,1'-[Hydroxypropane-1,3-diylbis(oxy-2,1-phenylene)]bis(3-phenylpropan-1-one)-d5](/img/no-structure.png)

![Diethoxy{2-ethoxy-2-[(oxiran-2-yl)methoxy]ethyl}methylsilane](/img/structure/B590278.png)

![5-[1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl]thieno[3,2-c]pyridinium Bromide](/img/structure/B590293.png)